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Compound of Interest

Compound Name: (2)-3-methylpent-2-enoic acid

Cat. No.: B1276959

This guide provides a comprehensive overview of the fundamental properties, synthesis, and
reactivity of (Z)-3-methylpent-2-enoic acid, tailored for researchers, scientists, and
professionals in drug development. This document moves beyond a simple recitation of facts to
offer insights into the practical application and theoretical underpinnings of this versatile
chemical intermediate.

Introduction: A Profile of a Valuable Building Block

(2)-3-Methylpent-2-enoic acid is a methyl-branched, a,3-unsaturated carboxylic acid.[1] Its
structure, featuring a cis-configuration at the double bond, presents a unique stereochemical
profile that is of significant interest in organic synthesis. This compound serves as a valuable
building block for more complex molecules, finding applications as a reference standard in
analytical chemistry and as an intermediate in the synthesis of agrochemicals and
pharmaceuticals.[2] The presence of both a carboxylic acid and a trisubstituted alkene
functional group within a relatively small carbon framework makes it a versatile reagent for a
variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is the
bedrock of its effective application in research and development.

Core Chemical and Physical Data
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The fundamental properties of (Z)-3-methylpent-2-enoic acid are summarized in the table

below. These values are critical for experimental design, dictating appropriate solvents,

reaction temperatures, and purification strategies.

Property Value Source(s)
IUPAC Name (2)-3-methylpent-2-enoic acid [1]
Synonyms 3.-methyl-22-pentenoic a'lcid, | (3]
cis-3-Methyl-pent-2-enoic acid
CAS Number 3675-21-6, 19866-51-4 [1113114]
Molecular Formula CeH1002 [1]
Molecular Weight 114.14 g/mol [1]
Melting Point 12 °C [3]
Boiling Point ~207.6 - 216.76 °C (estimate) [2][3]
Density ~0.983 - 0.987 g/cm3 [2][3]
pKa ~5.15 (at 25 °C) [3]

Refractive Index

~1.4650

[3]

Note on CAS Numbers: Both CAS numbers 3675-21-6 and 19866-51-4 are frequently
associated with this compound in chemical databases and by suppliers, and they are treated

as synonymous for the purpose of this guide.[1][3][4]

Solubility Profile

Quantitative solubility data for (Z)-3-methylpent-2-enoic acid is not extensively reported in the

literature. However, based on the principles of "like dissolves like" and the known behavior of

short-chain carboxylic acids, a qualitative solubility profile can be established:

o Water: As a short-chain carboxylic acid with six carbon atoms, it is expected to be sparingly

soluble in water. The polar carboxylic acid group allows for some interaction with water, but

the nonpolar hydrocarbon tail limits its miscibility. The solubility of carboxylic acids in water

decreases as the carbon chain length increases.[5]
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e Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as
ethanol, methanol, and acetone.

» Nonpolar Organic Solvents: Due to its hydrocarbon content, it is also expected to be soluble
in nonpolar solvents like diethyl ether and hexane.[2]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized
compound. While a publicly available, experimentally verified spectrum for (Z)-3-methylpent-2-
enoic acid is not readily accessible, the expected NMR and IR signatures can be predicted
based on its structure and data from analogous compounds.

The predicted H and 3C NMR chemical shifts are crucial for confirming the presence of the
key functional groups and, most importantly, the Z-stereochemistry of the double bond. The
following table outlines the expected chemical shifts in CDCls.

Predicted *H NMR (CDCls):
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Protons

Chemical Shift
(5, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

-CHs (on C5)

l

11

Triplet

Typical for a
methyl group
adjacent to a

methylene.

-CH:z- (on C4)

1

2.6

Quartet

The methylene
protons are
deshielded by
the adjacent
double bond.

=C-CHs (on C3)

l

1.9

Doublet

The small
coupling
constant to the
vinyl proton is
characteristic of

the Z-isomer.

=CH- (on C2)

Multiplet or
Quartet

The chemical
shiftis in the
typical vinyl

region.

-COOH

>9.0

Broad Singlet

The acidic proton
is typically broad
and downfield.

Justification: The predicted shifts are based on general NMR principles and data from the

closely related compound (Z)-3-Methyl-5-phenyl-2-pentenoic acid, which shows the vinyl proton

at 6 5.65 ppm and the allylic methyl group at & 1.88 ppm with a small coupling constant (J=1.3

Hz).[6][7] This small coupling across the double bond between the vinyl proton and the allylic

methyl group is a key indicator of the Z configuration.

Predicted 13C NMR (CDCls):
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Carbon Chemical Shift (6, ppm) Notes

Typical for a carboxylic acid
C=0 (C1) ~170-175
carbonyl.

The upfield shift of the 3-
=CH- (C2) ~115-120 carbon is characteristic of a,B-

unsaturated carbonyl systems.

The quaternary a-carbon is
significantly downfield due to

=C(CH3)- (C3) ~155-160 its position in the double bond
and deshielding by the

carbonyl group.

-CH2- (C4) ~30-35
-CHs (C5) ~12-15

The methyl group directl
=C-CHs ~20-25 vl group y

attached to the double bond.

The IR spectrum provides direct evidence for the key functional groups.

o O-H stretch: A very broad absorption from approximately 2500-3300 cm~1 is characteristic of
the hydrogen-bonded carboxylic acid hydroxyl group.

e C=0 stretch: A strong, sharp absorption between 1690-1710 cm~! indicates the conjugated
carboxylic acid carbonyl group.

e C=C stretch: An absorption around 1640-1650 cm~1 corresponds to the carbon-carbon
double bond.

Synthesis and Methodologies

The stereoselective synthesis of (Z)-3-methylpent-2-enoic acid is a key challenge and a point
of interest for synthetic chemists. General strategies include alkylation reactions and the
isomerization of the corresponding (E)-isomer.[2] A more specific and high-yield approach
involves the hydrolysis of the corresponding methyl ester.
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Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details a robust and reliable method for the preparation of (Z)-3-methylpent-2-
enoic acid from its methyl ester precursor. The causality behind this choice of reaction is its
simplicity, high yield, and the ease of purification of the final product.

Click to download full resolution via product page

Caption: Workflow for the hydrolysis of methyl (Z2)-3-methyl-2-pentenoate.

Materials:

Methyl (Z)-3-methyl-2-pentenoate
e Potassium hydroxide (KOH)

e Methanol (MeOH)

» Deionized water

» Diethyl ether

e Concentrated hydrochloric acid (HCI)
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e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve methyl (Z2)-3-
methyl-2-pentenoate (1.0 eq) in a mixture of methanol and water (e.g., 1:8 v/v).[6]

e Add potassium hydroxide (2.5 eq) to the solution.

o Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by thin-layer
chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature.

» Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any
unreacted starting material.

o Carefully acidify the aqueous layer with concentrated HCI until the pH is below 1. A
precipitate or oil may form.

o Extract the aqueous layer three times with diethyl ether.

o Combine the organic extracts and dry over anhydrous sodium sulfate.

« |solation: Filter the drying agent and remove the solvent under reduced pressure using a
rotary evaporator to yield (Z)-3-methylpent-2-enoic acid. The product can be further
purified by distillation if necessary.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is

monitored by TLC. The pH change during acidification is a critical control point. The final
product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the
obtained spectra with the expected signatures.

Chemical Reactivity and Synthetic Applications

The dual functionality of (Z)-3-methylpent-2-enoic acid dictates its reactivity, making it a
versatile intermediate. As an a,3-unsaturated carbonyl compound, it is susceptible to
nucleophilic attack at both the carbonyl carbon and the B-carbon (vinylogous reactivity).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.mdpi.com/1420-3049/3/3/M54
https://www.benchchem.com/product/b1276959?utm_src=pdf-body
https://www.benchchem.com/product/b1276959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[ CeH1002 )

Carbonyl Reactivity Alkene/Carbonyl Reduction

4 / Key Rg 'actions )
Esterification Hydrogenation Electrophilic Addition
(+ ROH, H*) (+ Hz, Pd/C) (+ HBr or Br2)

- J
(" Products A
\4 \4 A
( (Z)-3-Methylpent-2-enoate ) [ 3-Methylpentanoic Acid ) (2 3-Dihalo-3-methylpentanoic Ac1d)
N J

Click to download full resolution via product page
Caption: Major reaction pathways for (Z)-3-methylpent-2-enoic acid.

« Esterification: As a carboxylic acid, it readily undergoes Fischer esterification when reacted
with an alcohol in the presence of an acid catalyst to form the corresponding ester.[2] This is
a fundamental transformation for protecting the carboxylic acid or for creating derivatives
with different properties.

» Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation
(e.g., using Hz2 gas and a palladium on carbon catalyst) to yield the saturated 3-
methylpentanoic acid.[2] This reaction is key for accessing the saturated carbon skeleton.

» Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For
instance, reaction with hydrogen halides (like HBr) or halogens (like Brz) will add across the
double bond, providing a route to functionalized saturated carboxylic acids.[2]

o Michael Addition: As an a,B3-unsaturated system, it is susceptible to conjugate addition by
soft nucleophiles at the (3-carbon, although this is less common for the free acid compared to
its ester or ketone analogues.
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Safety, Handling, and Toxicology

Due to a lack of specific toxicological studies on (Z)-3-methylpent-2-enoic acid, a cautious
approach to handling based on the hazards of similar a,3-unsaturated carbonyl compounds is
warranted. These compounds are known to be reactive electrophiles and can act as Michael
acceptors, interacting with biological nucleophiles.

General Precautions:

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles, and a lab coat when handling this compound.

e Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any
vapors.

o Skin and Eye Contact: This compound is expected to be an irritant. In case of contact,
immediately flush the affected area with copious amounts of water.

» Fire Safety: Use appropriate extinguishing media for organic liquids, such as dry chemical,
carbon dioxide, or alcohol-resistant foam.

While a specific, detailed safety data sheet is not fully populated, general first-aid measures for
carboxylic acids should be followed.[8]

Conclusion and Future Outlook

(Z2)-3-Methylpent-2-enoic acid is a foundational building block in organic chemistry. Its defined
stereochemistry and dual functional groups provide a reliable platform for the synthesis of a
wide array of more complex molecules. While its direct application in marketed
pharmaceuticals is not widely documented, its role as a versatile intermediate ensures its
continued relevance in discovery and process chemistry. Future research may focus on
expanding the library of derivatives accessible from this starting material and exploring their
potential biological activities, particularly in areas where the specific spatial arrangement of its
functional groups can be leveraged for targeted molecular design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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